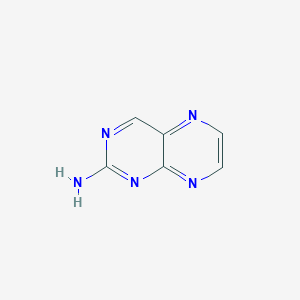

Pteridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

pteridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c7-6-10-3-4-5(11-6)9-2-1-8-4/h1-3H,(H2,7,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCZDWGCJOEHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358653 | |

| Record name | 2-PTERIDINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-81-2 | |

| Record name | 2-PTERIDINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pteridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Pteridin 2 Amine

Classical and Established Synthetic Approaches for Pteridine (B1203161) Ring Systems

The construction of the pteridine scaffold, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, has been achieved through several established condensation reactions. These methods primarily involve the formation of the pyrazine ring onto a pre-existing pyrimidine precursor.

Gabriel-Isay Condensation for Pteridine Synthesis

One of the most fundamental and widely used methods for pteridine synthesis is the Gabriel-Isay condensation. mdpi.comorientjchem.org This reaction involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. orientjchem.orgthieme-connect.dewikipedia.org The reaction is initiated by a nucleophilic attack of the more reactive 5-amino group of the pyrimidine onto one of the carbonyl groups of the dicarbonyl compound. mdpi.com Subsequent condensation between the remaining amino and carbonyl groups leads to the formation of the pyrazine ring and completes the pteridine structure. mdpi.com

A significant challenge in the Gabriel-Isay condensation arises when using unsymmetrical 1,2-dicarbonyl compounds, as this can lead to the formation of a mixture of 6- and 7-substituted regioisomers. thieme-connect.denih.gov The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly the pH. mdpi.com Under basic or neutral conditions, the more nucleophilic 5-amino group of the pyrimidine reacts preferentially with the more electrophilic carbonyl group of the dicarbonyl compound, typically leading to the 7-substituted pteridine as the major product. thieme-connect.denih.gov Conversely, under acidic conditions, the reaction can be directed to favor the formation of the 6-substituted isomer. mdpi.commdpi.com

| Reactants | Conditions | Major Product |

| Pyrimidine-4,5-diamine, Benzil | Heat | 6,7-Diphenylpteridine thieme-connect.de |

| 5,6-Diaminopyrimidine, Glyoxal | - | 4-Methyl-6,7-diphenylpteridine orientjchem.org |

| Pyrimidine-4,5-diamine, Unsymmetrical 1,2-dicarbonyl | High pH | 7-Substituted pteridine thieme-connect.de |

| Pyrimidine-4,5-diamine, Unsymmetrical 1,2-dicarbonyl | Low pH | 6-Substituted pteridine thieme-connect.de |

Timmis Reaction for Regioselective Pteridine Formation

To overcome the issue of regioisomeric mixtures often encountered in the Gabriel-Isay condensation, the Timmis reaction provides a highly regioselective alternative for the synthesis of pteridines. mdpi.comnih.gov This method involves the condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone, aldehyde, or nitrile, typically in the presence of a base. nih.govorientjchem.org

The reaction proceeds through the initial condensation between the C6-amino group of the pyrimidine and the carbonyl group of the active methylene compound. nih.gov This is followed by a cyclization step involving the condensation of the active methylene group with the 5-nitroso group, which ultimately forms the pyrazine ring and yields a specific regioisomer. mdpi.comnih.gov The Timmis synthesis has proven to be a versatile and unequivocal route to a variety of pteridine derivatives. rsc.org For instance, the reaction of 4-amino-5-nitrosopyrimidines with phenylacetonitriles has been effectively used to synthesize 7-aminopteridines. rsc.org

| Pyrimidine Reactant | Active Methylene Compound | Conditions | Product Type |

| 4-Amino-5-nitrosopyrimidine | Ketone | Base-catalyzed | Pteridine derivative orientjchem.org |

| 4-Amino-5-nitrosopyrimidine | Phenylacetonitrile | Sodium alkoxide | 7-Aminopteridine rsc.org |

| 2,4,6-Triamino-5-nitrosopyrimidine | Phenylacetyl chloride | No solvent | 7-Hydroxypteridine rsc.org |

| 4,6-Diamino-5-nitroso-2-phenylpyrimidine | Benzyl methyl ketone | Potassium acetate | 4-Amino-7-methyl-2,6-diphenylpteridine orientjchem.org |

Taylor Method for C-6 Carbon-Substituted Pterins and Pteridines

In contrast to the Gabriel-Isay and Timmis reactions, which build a pyrazine ring onto a pyrimidine, the Taylor method constructs a pyrimidine ring onto a pre-existing, appropriately substituted pyrazine precursor. mdpi.comnih.gov This approach is particularly valuable for the synthesis of C-6 carbon-substituted pterins and pteridines when the desired substitution is not easily introduced via traditional condensation methods. nih.govmdpi.com

The core of the Taylor method is the reaction of an aminopyrazine derivative, often containing a cyano group, with a source of nitrogen such as guanidine, urea, or thiourea. mdpi.comnih.gov This leads to the formation of the pyrimidine ring through an insertion reaction. mdpi.com The versatility of this method is somewhat dependent on the availability of the required substituted pyrazine starting materials. nih.gov Nevertheless, it has been successfully employed in the synthesis of numerous biologically significant pterin (B48896) and pteridine compounds. mdpi.com

Condensation Reactions with Pyrimidine Precursors

The synthesis of Pteridin-2-amine and its derivatives often begins with suitably functionalized pyrimidine precursors. A common strategy involves the use of 2,4,5,6-tetraaminopyrimidine (B94255) or related multi-aminopyrimidines. tandfonline.com For instance, the synthesis of certain pteridine-2,4-diamine derivatives starts with the nitrosation of a 6-amino-2,4-disubstituted-aminopyrimidine to form a 5-nitroso derivative. tandfonline.com This intermediate is then reduced, typically with sodium dithionite, to the corresponding 5,6-diamine, which is immediately condensed with a 1,2-dicarbonyl compound like glyoxal to yield the final pteridine product. tandfonline.com

Another approach involves the reaction of 6-chloro-5-nitropyrimidines with α-aminocarbonyl compounds. orientjchem.org The subsequent reduction of the nitro group and cyclization of the intermediate leads to the formation of dihydropteridinone derivatives. orientjchem.org

Oxidative Aromatization in Pteridine Synthesis

In many pteridine syntheses, the final step to achieve the fully aromatic pteridine ring system is an oxidative aromatization. mdpi.comorientjchem.org This is particularly relevant when the initial cyclization reaction results in a di- or tetrahydro-pteridine derivative. nih.gov For example, in the Polonovski–Boon synthesis, a semi-reduced 7,8-dihydropterin (B103510) is the initial product of ring closure. nih.gov If the reaction is exposed to air, molecular oxygen can facilitate the oxidation to the aromatic pterin. nih.gov

More controlled oxidation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, permanganate, or iodine. nih.gov An alternative and efficient method for the oxidative aromatization of dihydroheteroaromatic compounds, including precursors to pteridines, utilizes an activated carbon and molecular oxygen system. nih.gov The oxidative aromatization of a 3-(aminomethyl)pyrazin-2-amine (B1601913) with orthoformates can also lead to the formation of 6-substituted pteridines. orientjchem.org

Advanced and Novel Synthetic Methodologies for this compound Derivatives

Recent advancements in synthetic organic chemistry have provided new tools for the synthesis and functionalization of the pteridine core, enabling access to a wider range of derivatives.

Modern cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have become invaluable for introducing substituents at specific positions of the pteridine ring. mdpi.com These methods typically start with a halogenated pteridine precursor, most commonly a 6-chloropterin derivative. mdpi.com The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been used to introduce alkynyl groups at the C-6 position of the pterin ring. mdpi.com

Similarly, the Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide, has been employed for the C-6 arylation of pterin derivatives. mdpi.com A notable development is the use of mechanochemistry for Suzuki cross-coupling, which offers a more sustainable and efficient alternative to traditional solution-phase reactions. mdpi.com

Another powerful tool for the synthesis of N-aryl pyrimidine and, by extension, pteridine derivatives is the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This methodology has been successfully applied to the arylation of aminopyrimidines, providing a facile route to complex N-aryl-substituted heterocyclic compounds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for C-6 Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have emerged as powerful tools for the C-6 functionalization of the pteridine nucleus. mdpi.comresearchgate.netnih.gov This method facilitates the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.org

A key challenge in pteridine chemistry is the molecule's poor solubility, which can hinder synthetic modifications. mdpi.comresearchgate.net To overcome this, strategies often involve the synthesis of more soluble precursors. For instance, a 6-oxo-pterin derivative can be converted to a tosylated intermediate, which is more amenable to further reactions. mdpi.comresearchgate.netnih.gov This tosylated pterin can then be effectively used in Suzuki cross-coupling reactions to introduce aryl groups at the C-6 position. mdpi.comresearchgate.netnih.gov

Recent research has demonstrated the successful Suzuki cross-coupling of a 6-tosyl pterin derivative with 4-methoxyphenylboronic acid. nih.gov The reaction, carried out using a palladium catalyst such as Pd(COD)₂Cl₂ with a supporting ligand like SPhos and a base like Cs₂CO₃, yields the corresponding 6-aryl-pteridin-2-amine derivative. nih.gov This approach provides a direct and economical route to C-6 arylated pterins, opening avenues for the synthesis of a wide array of functionalized compounds with potential biological applications. mdpi.comresearchgate.net

The versatility of palladium catalysis extends beyond Suzuki coupling, with other cross-coupling reactions like Sonogashira also being employed for the functionalization of the pteridine core. mdpi.comresearchgate.net These methods underscore the importance of palladium catalysis in expanding the chemical space of this compound derivatives.

Table 1: Example of a Suzuki Cross-Coupling Reaction for C-6 Functionalization

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| 2-Amino-4-(pentyloxy)pteridin-6-yl 4-methylbenzenesulfonate | 4-Methoxyphenylboronic acid | Pd(COD)₂Cl₂, SPhos, Cs₂CO₃, H₂O, 1,5-cyclooctadiene | 6-(4-Methoxyphenyl)-4-(pentyloxy)this compound | nih.gov |

Mechano-chemical Approaches in Pterin Functionalization

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and efficient alternative to traditional solution-based synthesis, which is particularly advantageous for poorly soluble compounds like pteridines. mdpi.comresearchgate.net Ball milling, a common mechanochemical technique, has been successfully applied to the functionalization of pterins, overcoming the solubility barriers that often plague conventional methods. researchgate.netmdpi.com

This approach has proven effective in the Suzuki cross-coupling reaction for the C-6 functionalization of pterin derivatives. mdpi.comresearchgate.net By grinding the reactants—a tosylated pterin, a boronic acid derivative, a palladium catalyst, and a base—together in a milling jar, the desired cross-coupled product can be obtained in high yield without the need for a solvent. nih.gov This not only simplifies the reaction setup and workup but can also lead to shorter reaction times and improved yields.

Furthermore, mechanochemistry has been instrumental in the synthesis of complex molecular architectures involving pteridines. For example, heteroleptic copper(I) complexes with pterin-fused phenanthroline ligands have been successfully synthesized using ball milling. mdpi.comresearchgate.net Traditional solution-based methods were ineffective for this transformation due to the extreme insolubility of the pterin-containing ligand. The mechanochemical approach, however, reliably produced the target complexes, demonstrating its power to enable reactions that are otherwise challenging. mdpi.comresearchgate.net

The application of mechanochemistry in pterin chemistry represents a significant step towards greener and more efficient synthetic processes, allowing for the creation of novel pteridine derivatives that were previously inaccessible. researchgate.netmdpi.com

DBU-Promoted Amidations for Pterin Derivatization

The derivatization of pterins is often hampered by their low solubility in common organic solvents. core.ac.ukvalpo.edunih.govresearchgate.net A significant breakthrough in overcoming this challenge is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the amidation of pterin esters. core.ac.ukvalpo.edunih.gov This methodology offers a rapid and efficient route to a variety of pterin amides, which are of interest for both medicinal and supramolecular chemistry applications. core.ac.ukvalpo.edu

The DBU-promoted amidation of 7-methoxycarbonylpterin (7-CMP) showcases a dual role for DBU. core.ac.uknih.govresearchgate.net Initially, DBU acts as a base to form a soluble salt with the pterin, thereby overcoming the solubility issue. core.ac.uknih.govresearchgate.net Subsequently, DBU catalyzes the ester-to-amide transformation by activating the amine nucleophile. core.ac.ukresearchgate.net

This reaction has been shown to be highly effective, with product formation often occurring in as little as five minutes and yielding products in high purity (often >80%). core.ac.ukvalpo.edunih.gov The scope of this reaction is broad, accommodating a variety of primary and some secondary amines. researchgate.net Interestingly, the reaction is sensitive to steric hindrance. However, this limitation can be largely overcome if the amine contains a β-hydroxy group. This substituent can participate in hydrogen bonding with the 7-CMP carbonyl group, which accelerates the amidation process. core.ac.ukresearchgate.net

Table 2: Summary of Amines Screened for DBU-Promoted Amidation of 7-CMP

| Amine Tested | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Glycine | 60 °C, 5 min | 99 | researchgate.net |

| 4-Nitrophenethylamine | 60 °C, 5 min | 96 | researchgate.net |

| Benzylamine | 60 °C, 5 min | 91 | researchgate.net |

| Serine | 60 °C, 5 min | 88 | researchgate.net |

| 1-Propylamine | 60 °C, 5 min | 87 | researchgate.net |

| 1-Amino-2-propanol | 60 °C, 5 min | 85 | researchgate.net |

| 4-(2-Aminoethyl)aniline | 60 °C, 5 min | 76 | researchgate.net |

| 2-(Methylamino)ethanol | 60 °C, 5 min | 71 | researchgate.net |

| 2-(2-Aminoethyl)pyridine | 60 °C, 5 min | 66 | researchgate.net |

| Isopropylamine | 80 °C, 10 min | 66 | researchgate.net |

| α-Methylbenzylamine | 80 °C, 10 min | 60 | researchgate.net |

| Alanine | 80 °C, 10 min | 49 | researchgate.net |

Microwave-Assisted Protocols for Enhanced Reaction Yields

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions and improving yields, and its application in pteridine chemistry is no exception. nih.govnih.govbeilstein-journals.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, fewer side reactions, and increased product yields compared to conventional heating methods. nih.govbeilstein-journals.org

In the context of this compound chemistry, microwave irradiation has been successfully employed to enhance the efficiency of various synthetic transformations. For instance, a microwave-assisted Gabriel-Isay condensation reaction has been reported for the regioselective synthesis of 6-substituted pterins in good yields and with a substantial reduction in reaction time. nih.gov

Furthermore, microwave-assisted protocols have been developed for the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov In this multi-step synthesis, the final transformation involves the treatment of a 4-chloro-pyridopyrimidine with an appropriate amine in methanol (B129727) under microwave irradiation. nih.gov This approach highlights the utility of microwave assistance in the final diversification step of a synthetic sequence.

The synthesis of various heterocyclic compounds, including those with a pteridine-like core, has benefited from microwave-assisted multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. beilstein-journals.orgresearchgate.netmdpi.com The ability of microwave irradiation to facilitate the polarization of substrates is believed to be a key factor in promoting these reactions. nih.gov

Stereoselective and Regioselective Synthesis Strategies

The development of stereoselective and regioselective methods for the synthesis of this compound derivatives is crucial for accessing specific isomers with defined biological activities. The pteridine nucleus possesses multiple reactive sites, making controlled functionalization a significant synthetic challenge.

Regioselective Synthesis

Several strategies have been developed to achieve regioselective functionalization of the pteridine ring. The Viscontini reaction, for example, allows for the regioselective synthesis of 6-substituted pterins by condensing 5,6-diaminopyrimidines with sugar phenylhydrazones under mild acidic conditions. orientjchem.orgorientjchem.org Another approach involves the oxidative aromatization of 3-(aminomethyl)pyrazin-2-amine with orthoformates to yield 6-substituted pteridines. orientjchem.orgorientjchem.org

Furthermore, the reaction of 2-amino-4-butoxypteridine with a Grignard reagent or an alkyllithium, followed by oxidation, leads to the regioselective introduction of a substituent at the C-7 position. researchgate.net The regioselectivity of these reactions can often be explained by considering the electron density and molecular orbitals of the pteridine ring system. researchgate.net

Stereoselective Synthesis

Achieving stereoselectivity in the synthesis of this compound derivatives often involves the use of chiral auxiliaries or catalysts. For instance, pteridine-cyclodextrin conjugates have been studied as catalysts for the enantioselective oxidation of prochiral sulfides, achieving high optical yields. mdpi.com In these systems, the stereodiscrimination is thought to be induced by π-π interactions between the pteridine moiety and the substrate within the chiral cavity of the cyclodextrin. mdpi.com

The Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, can also be a stereoselective process for pteridine synthesis. nih.gov Additionally, copper-catalyzed intramolecular cyclization reactions of amine derivatives onto pendant alkenes have been developed to produce a variety of saturated nitrogen heterocycles with high stereoselectivity. nih.gov While not directly applied to this compound in the provided context, these methods showcase the potential for developing stereoselective routes to complex pteridine-containing molecules.

Derivatization Reactions and Functionalization Strategies

Nucleophilic Substitution Reactions on the Pteridine Nucleus

The pteridine nucleus is characterized by a high ratio of nitrogen to carbon atoms, which results in an electron-deficient (π-deficient) character. wur.nl This inherent electronic property makes the pteridine ring highly susceptible to nucleophilic attack and largely unreactive towards electrophilic substitution. wur.nl Nucleophilic substitution is, therefore, a cornerstone of pteridine functionalization.

Nucleophilic attack can occur at several positions on the pteridine ring, with the pyrazine part of the bicycle being particularly reactive. The carbon atoms of the pteridine ring are activated towards nucleophilic attack due to the inductive and mesomeric effects of the multiple nitrogen atoms. wur.nl

Common nucleophiles such as water, alcohols, and amines can add to the pteridine nucleus, primarily at the C-4 and C-7 positions, to form covalent adducts. orientjchem.orgorientjchem.org For instance, the addition of water leads to the formation of covalent hydrates. orientjchem.orgorientjchem.org In acidic conditions, a 3,4-hydrated cation can form initially. orientjchem.orgorientjchem.org

Stronger nucleophiles can lead to substitution reactions, particularly when a good leaving group is present on the pteridine ring. For example, chloro-substituted pteridines can react with nucleophiles like ammonia (B1221849) and amines to afford the corresponding amino-pteridines. wur.nl These reactions are often carried out at low temperatures in apolar solvents. wur.nl

Furthermore, Grignard reagents can be used in nucleophilic substitution reactions to form new carbon-carbon bonds on the pyrazine ring, typically at the C-7 position, after a subsequent oxidation step. orientjchem.orgorientjchem.org These reactions highlight the versatility of nucleophilic substitution as a key strategy for the derivatization and functionalization of the this compound core. wur.nl

Nucleophilic Addition Reactions at C-4 and C-7 Positions

The electron-deficient nature of the pteridine ring system renders it susceptible to nucleophilic attack, particularly at the C-4 and C-7 positions. orientjchem.orgwur.nl This reactivity is a cornerstone of pteridine chemistry, allowing for the introduction of various functional groups.

One of the most fundamental nucleophilic addition reactions is covalent hydration, where a water molecule adds across a C=N bond. orientjchem.orgrsc.org Pteridine itself readily undergoes covalent hydration in aqueous solutions. thieme-connect.delookchem.com The addition of water can lead to the formation of covalent hydrates, and under acidic conditions, this can be followed by ring cleavage. orientjchem.orgthieme-connect.de The presence and nature of substituents on the pteridine ring significantly influence the extent and position of covalent hydration. thieme-connect.deucl.ac.uk For instance, 2-aminopteridines also undergo covalent hydration. rsc.orgrsc.org

Beyond water, other nucleophiles such as alcohols can add to the pteridine nucleus. wur.nl For example, the addition of methanol to pteridine can yield a mixture of 3,4-dihydro-4-methoxypteridine and 5,6,7,8-tetrahydro-6,7-dimethoxypteridine. orientjchem.org The stability of these adducts allows for their isolation and characterization. wur.nl The general reactivity of the pteridine nucleus towards nucleophiles makes it a versatile platform for creating a diverse array of substituted derivatives. wur.nl

Introduction of Alkylamino and Dialkylamino Substituents

The introduction of alkylamino and dialkylamino groups onto the this compound scaffold is a common strategy for modulating its physicochemical and biological properties. tandfonline.comnih.gov These substitutions are typically achieved through nucleophilic aromatic substitution (SNAr) reactions on pteridine precursors bearing suitable leaving groups, such as chloro or methylthio groups. tandfonline.comvulcanchem.com

A prevalent method involves the reaction of a chloropteridine derivative with a primary or secondary amine. vulcanchem.com For instance, the synthesis of N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)this compound can be achieved through the condensation of 2,4-dichloropteridine (B1391081) with morpholine (B109124). vulcanchem.com Similarly, the displacement of a 2-methylthio group from a pyrimidine precursor before the formation of the pteridine ring is another effective strategy. tandfonline.comnih.gov This approach has been used to synthesize various 2,4-diaminopteridine (B74722) derivatives. tandfonline.comnih.gov

The reaction conditions for these amination reactions can be tailored to achieve the desired outcome. For example, microwave-assisted heating has been shown to reduce reaction times significantly in the synthesis of certain pteridine derivatives. vulcanchem.com The choice of solvent and the use of excess amine can also influence the reaction's efficiency. nih.gov

A variety of amines can be used in these reactions, including simple alkylamines, dialkylamines, and cyclic amines like morpholine and piperidine. tandfonline.comnih.govvulcanchem.com This versatility allows for the synthesis of a wide range of N-alkylated and N,N-dialkylated this compound derivatives with diverse structural features.

Functionalization through Yne Moiety (e.g., Click Chemistry)

The introduction of an alkyne (yne) moiety onto the this compound framework opens up a vast landscape of further functionalization possibilities, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netresearchgate.netlumiprobe.cominterchim.fr This strategy allows for the efficient and specific conjugation of the pteridine core to other molecules. lumiprobe.cominterchim.fr

A common method to introduce an alkyne group is through the reaction of a chloropterin derivative with an alkyne-containing alcohol, such as propargyl alcohol, in the presence of a base like sodium hydride. researchgate.netresearchgate.netdntb.gov.uamdpi.com This results in the formation of an alkynyl-functionalized pterin derivative. researchgate.netresearchgate.net For example, 4-(pentyloxy)-7-(prop-2-yn-1-yloxy)this compound has been synthesized via this route. researchgate.netpharmrxiv.dedntb.gov.ua Another approach involves the Sonogashira coupling of a halogenated pteridine with a terminal alkyne. wits.ac.zamdpi.comclockss.orgresearchgate.netscirp.org

Once the yne-functionalized this compound is obtained, it can be readily utilized in click chemistry reactions. researchgate.netresearchgate.net This involves reacting the alkyne with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. lumiprobe.cominterchim.fr This reaction is highly selective, proceeds under mild, often aqueous conditions, and is tolerant of a wide range of functional groups, making it an ideal tool for bioconjugation and materials science applications. lumiprobe.cominterchim.fr

Strategies for Introducing New Carbon-Carbon Bonds

The formation of new carbon-carbon bonds on the this compound skeleton is crucial for the synthesis of complex derivatives with tailored properties. Palladium-catalyzed cross-coupling reactions are the predominant methods employed for this purpose, offering a powerful toolkit for introducing aryl, heteroaryl, and alkyl substituents. wits.ac.zasigmaaldrich.comrose-hulman.edu

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, has been applied to pteridine systems. rose-hulman.eduacs.orgnih.govnih.govprinceton.edu This method allows for the introduction of aryl and heteroaryl groups at various positions on the pteridine ring. wits.ac.zanih.gov For instance, the coupling of a brominated pyrrolopyrimidine, a related heterocyclic system, with boronic acids has been successfully demonstrated. acs.orgnih.gov However, attempts to perform Suzuki coupling on certain pterin derivatives have sometimes resulted in dehalogenation as a major side reaction. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction provides a direct route to alkynyl-substituted pteridines by reacting a halogenated pteridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. mdpi.comclockss.orgresearchgate.net This reaction has been used to synthesize various 6-substituted pteridines. wits.ac.zamdpi.com The resulting alkynylpteridines are valuable intermediates for further transformations, including hydration to form acylpteridines or participation in click chemistry. researchgate.net

Negishi Coupling: The Negishi coupling, which utilizes organozinc reagents, represents another effective method for C-C bond formation on the pteridine nucleus. wits.ac.za This methodology has been successfully used to introduce both aryl and heteroaryl substituents at the 6-position of the pteridine ring. wits.ac.za

These cross-coupling strategies provide chemists with versatile and powerful tools to construct a vast array of this compound derivatives with diverse carbon skeletons, enabling the exploration of their potential in various scientific fields.

Derivatization of Primary Amine Functionalities (e.g., Acylation, Silylation, Alkylation)

The primary amine group of this compound is a key site for derivatization, allowing for a wide range of chemical modifications that can alter the molecule's properties. thieme-connect.de Common transformations include acylation, silylation, and alkylation.

Acylation: Acylation of the amino group can be performed to introduce acyl moieties. This modification can be useful to alter the solubility and reactivity of the pteridine. thieme-connect.de

Silylation: Silylation of the amino group, often using reagents like hexamethyldisilazane (B44280) (HMDS) in the presence of catalysts, is a common strategy to protect the amine or to activate the pteridine ring for subsequent reactions. google.comgoogle.comarkat-usa.org For example, silylation of hydroxy-substituted pteridines can be followed by amination to introduce amino groups. google.comgoogle.com

Alkylation: Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. researchgate.netconicet.gov.arresearchgate.netlibretexts.org This can be achieved through various methods, including direct alkylation with alkyl halides. libretexts.org However, direct alkylation of primary amines with halogenoalkanes can sometimes lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to over-alkylation. libretexts.org More controlled alkylation methods are therefore often preferred. For instance, the displacement of a chloro group from a chloromethylpteridine derivative with an amine is a common strategy for introducing N-alkyl substituents. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating Key Structural Determinants for Biological Activity

The biological activity of pteridin-2-amine derivatives is profoundly influenced by the nature and position of substituents on the core pteridine (B1203161) ring system, which is a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings. orientjchem.orgmdpi.com The inherent structure of pterins, which are characterized by an amino group at the C2 position and a carbonyl group at the C4 position, forms the basis of their biological roles. nih.gov Variations in substituents at the C6 position are particularly crucial in defining the biological functions of these compounds. nih.gov

Key structural features that govern the biological activity of this compound derivatives include:

The Pteridine Core : The fused ring system itself is a critical pharmacophore, mimicking endogenous molecules and enabling interaction with various enzymes. acs.org The pyrimidine portion of the scaffold and its substituents are known to readily engage with nucleobase and cofactor binding sites in enzymes. acs.org

Substituents at C2 and C4 : The 2-amino group is a defining feature of many biologically active pteridines. uni-greifswald.de Modifications at this position, such as the introduction of tertiary amines, and at the C4 position, have been shown to influence activity. For instance, some 2-amino-4-(N,N-diarylmethyl)-6-arylpteridines demonstrate inhibitory effects on neuronal nitric oxide synthase. tandfonline.com

Substituents at C6 and C7 : The steric and electronic properties of groups at these positions on the pyrazine ring are critical. Bulky substituents at the 6-position, such as a phenyl group, can markedly increase the inhibitory potency of reduced 4-amino-5,6,7,8-tetrahydropteridines against neuronal nitric oxide synthase (NOS-I). nih.gov Similarly, the presence of 6,7-dimethyl groups on the pteridine ring significantly enhances protection against lipid peroxidation. tandfonline.com

Positional and Substituent Effects on Pharmacological Profiles

The specific placement and nature of chemical groups on the this compound scaffold dictate the resulting pharmacological profile. Systematic alterations of substituents have been a key strategy in developing potent and selective inhibitors for various therapeutic targets.

In the context of inhibiting neuronal nitric oxide synthase (NOS-I), modifications at the 2-, 5-, and 7-positions of the pteridine nucleus have been found to have no significant inhibitory effect. nih.gov However, bulky substituents at the 6-position of reduced 4-amino-5,6,7,8-tetrahydropteridines were shown to enhance inhibitory potency, likely due to hydrophobic interactions within the enzyme's active site. nih.gov Interestingly, for aromatic 4-aminopteridines, this effect was not observed. Instead, potent inhibition was achieved through chemical modification of the 4-amino substituent (dialkyl/diaralkylation) combined with 6-arylation of the aromatic 2,4-diaminopteridine (B74722). nih.gov

For anti-inflammatory and antioxidant activities, substitutions at the 4-amino group of 2,4-diaminopteridines generally lead to increased potency in inhibiting soybean lipoxygenase. tandfonline.com Within a series of (hetero)arylmethyl derivatives, the introduction of polar substituents or polar appended rings further enhanced this inhibitory activity significantly. tandfonline.com

The following table summarizes the effects of various substituents on the antioxidant activity of select pteridine derivatives.

| Compound | R | R1 | R2 | % Inhibition of Lipid Peroxidation |

| 5a | H | H | 4-methylpiperazin-1-yl | 14.3 ± 3.4 |

| 5b | Me | Me | 4-methylpiperazin-1-yl | 90.7 ± 1.2 |

| 5c | Ph | Ph | 4-methylpiperazin-1-yl | 21.3 ± 2.1 |

Data sourced from a study on pteridine-2,4-diamine derivatives as radical scavengers and lipoxygenase inhibitors. tandfonline.com

SAR in Specific Enzyme Inhibition Profiles

The structure-activity relationship (SAR) of this compound derivatives has been extensively studied in the context of specific enzyme inhibition, particularly for enzymes crucial in parasites and human disease pathways.

Pteridine Reductase 1 (PTR1): PTR1 is a key enzyme in trypanosomatid parasites, making it an attractive drug target. chemrxiv.orgnih.gov Computational fragment-based design combined with crystallographic studies has successfully derived SAR for multitarget inhibitors. This approach has yielded compounds with picomolar to nanomolar inhibition of T. brucei and L. major PTR1. researchgate.netnih.gov For instance, modifications of the p-aminobenzoylglutamate (PABA) moiety in pteridine derivatives have been shown to cause significant variations in their inhibitory profiles against different PTR1 variants. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a well-established target for antimicrobial and anticancer therapies. nih.govacs.org this compound derivatives have been designed as selective inhibitors of parasite DHFR over the human isoform. researchgate.netnih.gov For example, introducing a one-carbon spacer to shift the position of the PABA carbonyl in one derivative improved its inhibition of T. brucei DHFR without significantly affecting its activity against human DHFR. nih.gov

Nitric Oxide Synthase (NOS): As previously mentioned, 4-amino substituted pteridine derivatives have been developed as inhibitors of neuronal NOS (NOS-I). nih.gov The SAR studies revealed that while substitutions at the 2-, 5-, and 7-positions were inconsequential, bulky groups at the C6 position of the reduced pteridine ring and modifications of the 4-amino group in the aromatic series were key for potent inhibition. nih.gov

The table below presents the inhibitory activities of selected pteridine derivatives against various enzymes.

| Compound | Target Enzyme | IC50 (nM) |

| Compound 7e | EGFR | 92 |

| Compound 18f | Soybean Lipoxygenase | >100 |

| Compound 7 | L. donovani PTR1 | 720 (Ki value) |

Data compiled from various studies on pteridine derivatives. tandfonline.comnih.govresearchgate.net

Computational Approaches to SAR Derivation

Computational methods are indispensable tools for understanding and predicting the SAR of this compound derivatives, guiding the design of more potent and selective compounds.

Molecular Docking: This technique is widely used to predict the binding modes of pteridine derivatives within the active site of target enzymes like PTR1 and DHFR. nih.govnih.govresearchgate.net Docking studies have helped to rationalize observed SAR and have been crucial in designing novel inhibitors. For example, docking was used to screen a library of compounds against T. brucei and L. major PTR1, leading to the identification of promising hits. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models have been developed to understand the pterin (B48896) binding site interactions. For instance, a comparative molecular field analysis of selected NOS-I inhibitors resulted in a 3D-QSAR model that was in agreement with the crystal structure of the enzyme's oxygenase domain. nih.gov

Fragment-Based Design: This approach, often combined with crystallography and computational modeling, has been successfully applied to develop novel pteridine derivatives. researchgate.netnih.gov By systematically building up molecules from small fragments, researchers can optimize interactions with the target protein and derive a detailed SAR. This has led to the development of compounds with potent, multitarget inhibition profiles. nih.gov

Correlation of Chemical Structure Modifications with Biological and Pharmacological Data

A systematic analysis of the correlation between chemical modifications of the this compound scaffold and the resulting biological and pharmacological data is essential for rational drug design. This involves correlating computed physicochemical properties with observed activities. acs.org

Studies have shown a clear link between structural changes and enzyme inhibitory activity. For example, in a series of pteridine derivatives designed as PTR1 inhibitors, modifications to the p-aminobenzoylglutamate (PABA) moiety led to distinct effects on the inhibitory activities against various targets. nih.gov Smaller compounds with a good steric fit showed improved potency. nih.gov

Furthermore, the antiparasitic effects of these compounds have been correlated with their physicochemical molecular descriptors. By analyzing properties like hydrophobicity, size, and electronic characteristics, researchers can prioritize which novel compounds to synthesize and test, thereby streamlining the drug discovery process. acs.org This multidisciplinary approach, which combines chemical synthesis, biological testing, and computational analysis, provides a powerful platform for developing new therapeutic agents based on the this compound scaffold. nih.gov

Biological Activities and Therapeutic Potential of Pteridin 2 Amine Derivatives

Enzyme Inhibition Studies

Derivatives of Pteridin-2-amine have been extensively studied as inhibitors of various enzymes, demonstrating their potential as targeted therapeutic agents. The following sections detail the research findings on their inhibitory activities against Pteridine (B1203161) Reductase (PTR1), Lipoxygenase (LOX), and several key kinases.

Pteridine Reductase (PTR1) Inhibition

Pteridine reductase 1 (PTR1) is a crucial enzyme for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma, which are responsible for diseases like leishmaniasis and African trypanosomiasis. japsonline.comnih.gov PTR1 provides a salvage pathway for pterins and can reduce the susceptibility of these parasites to antifolate drugs by bypassing the inhibition of dihydrofolate reductase (DHFR). nih.govresearchgate.net Consequently, PTR1 has emerged as a promising target for the development of new anti-parasitic drugs. rcsb.org

Several 2,4-diamino-6-arylaminomethylpteridines have been identified as potent inhibitors of parasitic pteridine reductases, showing promise as antiparasitic agents. nih.gov A multidisciplinary approach involving computational fragment-based design and crystallographic structure determination has led to the development of pteridine derivatives with subnanomolar inhibition of T. brucei PTR1 (TbPTR1) and nanomolar inhibition of L. major PTR1 (LmPTR1). chemrxiv.org For instance, one study reported a pteridine derivative that was a more potent inhibitor of TbPTR1 (IC50 of 50 nM) than LmPTR1 (IC50 of 0.3 µM). chemrxiv.org

The structure-based optimization of a PTR1 inhibitor, methyl-1-[4-(2,4-diaminopteridin-6-ylmethylamino)benzoyl]piperidine-4-carboxylate, resulted in a library of compounds with improved selectivity for the parasite's enzyme. researchgate.net The binding modes of these inhibitors have been elucidated through crystal structures of PTR1 in complex with the compounds, revealing key interactions within the active site. nih.govrcsb.org For example, two diaminopteridine compounds showed Ki values of 100 nM and 37 nM against LmPTR1. researchgate.net

Table 1: Pteridine Reductase (PTR1) Inhibition by this compound Derivatives

| Compound | Target | IC50/Ki | Reference |

|---|---|---|---|

| Pteridine Derivative | TbPTR1 | 50 nM | chemrxiv.org |

| Pteridine Derivative | LmPTR1 | 0.3 µM | chemrxiv.org |

| Diaminopteridine 1 | LmPTR1 | 100 nM | researchgate.net |

| Diaminopteridine 2 | LmPTR1 | 37 nM | researchgate.net |

Lipoxygenase (LOX) Inhibition and Associated Mechanisms

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the inflammatory process by catalyzing the oxidation of polyunsaturated fatty acids. nih.gov Inhibition of LOX is a key strategy in the development of anti-inflammatory drugs. This compound derivatives have emerged as a novel scaffold for LOX inhibitors. nih.govtandfonline.com

A series of N-substituted 2,4-diaminopteridines have been synthesized and evaluated for their ability to inhibit soybean lipoxygenase. nih.govtandfonline.com The inhibitory potency was found to be highly dependent on the nature of the substituent at the 4-amino position. nih.govtandfonline.com For instance, a 4-(4-methylpiperazin-1-yl) group significantly increased potency compared to an unsubstituted amino group. nih.govtandfonline.com One of the most potent inhibitors identified, a pteridine derivative with an IC50 value of 0.10 µM, had a relatively low calculated logP value, suggesting that lipophilicity is not the sole determinant of inhibitory activity. nih.govresearchgate.net

The anti-inflammatory effects of these pteridine derivatives are linked to their dual action as LOX inhibitors and radical scavengers. vulcanchem.com Several derivatives have demonstrated potent radical-scavenging activity, with one compound showing an IC50 of 0.1 µM in a linoleic acid peroxidation assay. nih.gov In a rat model of colitis, certain pteridine derivatives showed significant efficacy at reducing edema, outperforming the non-selective COX inhibitor indomethacin. nih.govvulcanchem.com For example, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine exhibited a 41% reduction in edema at a low dose. nih.govtandfonline.com

Table 2: Lipoxygenase (LOX) Inhibition by this compound Derivatives

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| Pteridine Derivative 18d | Soybean LOX | 0.10 µM | nih.govresearchgate.net |

| Pteridine Derivative 9 | Soybean LOX | 5 µM | nih.gov |

| Tetrahydropteridine 10a | Soybean LOX | 5 µM | nih.gov |

| 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) | In vivo (rat paw edema) | 41% reduction | nih.govtandfonline.com |

Kinase Inhibition Profiles

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound derivatives have been investigated as inhibitors of several important kinases.

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their selective inhibition is a validated strategy for cancer treatment. researchgate.netresearchgate.net A series of pteridin-7(8H)-one derivatives have been designed and synthesized as potent and selective dual CDK4/6 inhibitors. researchgate.netnih.gov One of the most promising compounds, L2, exhibited significant inhibitory activity against CDK4 and CDK6 with IC50 values of 16.7 nM and 30.5 nM, respectively, while showing excellent selectivity over other CDKs. researchgate.netnih.gov Another pteridin-7(8H)-one analogue, compound 7s, demonstrated potent inhibition of both CDK4/cyclin D3 and CDK6/cyclin D3 with IC50 values of 34.0 nM and 65.1 nM, respectively, which is comparable to the approved drug Palbociclib. researchgate.net These compounds induce apoptosis in breast and colon cancer cells, highlighting their potential as anticancer agents. researchgate.net

Table 3: CDK4/6 Inhibition by this compound Derivatives

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| L2 | CDK4 | 16.7 nM | researchgate.netnih.gov |

| L2 | CDK6 | 30.5 nM | researchgate.netnih.gov |

| 7s | CDK4/cyclin D3 | 34.0 nM | researchgate.net |

| 7s | CDK6/cyclin D3 | 65.1 nM | researchgate.net |

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. orientjchem.org Pteridine-based scaffolds have been widely explored for developing EGFR inhibitors. nih.gov A series of novel pteridine derivatives with a 2,2,2-trifluoroethoxy group at position 6 have been synthesized and evaluated for their EGFR inhibitory activity. globalresearchonline.netnih.gov One compound, 7m, showed comparable anti-proliferative activity to the positive control in an A549 cell line (IC50 of 27.40 µM) and was found to down-regulate the phosphorylation of EGFR and its downstream effector ERK. nih.gov Molecular docking studies revealed that this compound forms a hydrogen bond with Met-769 in the ATP binding site of the EGFR kinase domain. nih.gov Other pteridine derivatives have also shown potent inhibitory activities against both wild-type and mutant forms of EGFR. orientjchem.org For instance, compounds 6a and 6b were active against wild-type EGFR with IC50 values of 1.21 nM and 3.82 nM, respectively, and also inhibited the EGFRL858R/T790M mutant. orientjchem.org

Table 4: EGFR Inhibition by this compound Derivatives

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| 7m | A549 cell line | 27.40 µM | nih.gov |

| 6a | EGFR wild type | 1.21 nM | orientjchem.org |

| 6b | EGFR wild type | 3.82 nM | orientjchem.org |

| 6a | EGFRL858R/T790M | 0.68 nM | orientjchem.org |

| 6b | EGFRL858R/T790M | 1.07 nM | orientjchem.org |

FMS-like tyrosine kinase 3 (FLT3) is another important target in cancer therapy, particularly for acute myeloid leukemia (AML), where FLT3 mutations are common. ebi.ac.ukacs.org Pteridin-7(8H)-one has been identified as a scaffold for developing potent FLT3 inhibitors. acs.orgmdpi.com Structural optimizations of this scaffold have led to the discovery of inhibitors with single-digit nanomolar inhibition against FLT3 and subnanomolar affinity for drug-resistant FLT3 mutants. acs.org One representative inhibitor, compound 31, effectively suppressed the phosphorylation of FLT3 and its downstream signaling pathways, leading to cell cycle arrest and apoptosis in AML cells. acs.org This compound also demonstrated significant tumor growth suppression in a xenograft model. acs.org The discovery of novel 4-azaaryl-N-phenylpyrimidin-2-amine derivatives has also provided potent and selective FLT3 inhibitors capable of suppressing a wide range of mutated FLT3 kinases, including those with internal tandem duplication (ITD) and D835Y mutations. ebi.ac.uk

Table 5: FLT3 Inhibition by this compound Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 31 | FLT3 | Single-digit nanomolar inhibition | acs.org |

| 31 | Drug-resistant FLT3 mutants | Subnanomolar KD | acs.org |

| 12b | Mutated FLT3 kinases (ITD, D835Y) | Potent suppression | ebi.ac.uk |

| 12r | Mutated FLT3 kinases (ITD, D835Y) | Potent suppression | ebi.ac.uk |

Janus Kinase (Jak1/2) Inhibition

While the broader class of pteridine-based compounds has been explored for the inhibition of various kinases, specific data on this compound derivatives as direct inhibitors of Janus Kinase (Jak) 1 and 2 is not extensively detailed in the provided research. However, the pteridine scaffold is recognized as a privileged structure in medicinal chemistry for developing kinase inhibitors. researchgate.net For instance, pteridine-based compounds BI-2536 and BI-6727 have been identified as potent inhibitors of Polo-like kinase (PLK). researchgate.net Another related class, pyrimidine-based compounds, which share structural similarities with pteridines, have been developed as selective inhibitors of Cyclin-Dependent Kinases (CDK), such as CDK4 and CDK6. google.com These examples highlight the potential of the core pteridine structure in the design of kinase inhibitors, suggesting a possible, though not yet fully elucidated, role for this compound derivatives in targeting enzymes like Jak1/2.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The development of this compound derivatives as direct inhibitors of Phosphoinositide 3-Kinase (PI3K) is an area of ongoing investigation. Patent literature indicates that certain heterocyclic compounds are designed as Wnt pathway inhibitors, with associated mentions of PI3K inhibitory activity. google.com Furthermore, therapeutic strategies have been proposed that involve the combination of pyrimidine-based antiproliferative agents, which are structurally related to pteridines, with known PI3K inhibitors to treat specific cancers. google.com This suggests the potential for developing dual-action molecules or combination therapies involving the pteridine scaffold.

Histone Deacetylase (HDAC) Inhibition

This compound derivatives are not primarily characterized as direct inhibitors of Histone Deacetylase (HDAC). However, their therapeutic potential can be enhanced when used in combination with HDAC inhibitors. Research has shown that the pteridine-based inhibitor BI-2536, a Polo-like kinase (PLK) inhibitor, acts synergistically with the HDAC inhibitor SAHA (Suberanilohydroxamic Acid). researchgate.net This combination has been found to activate latent HIV-1 provirus, suggesting a "shock and kill" strategy for HIV-1 eradication. researchgate.net This synergistic relationship underscores the potential of combining pteridine derivatives with other classes of enzyme inhibitors to achieve enhanced therapeutic outcomes. researchgate.net

Nitric Oxide Synthase (NOS) Inhibition

Derivatives of pterin (B48896) are recognized for their potential as inhibitors of nitric oxide synthase (NOS) isoenzymes. researchgate.netresearchgate.netethz.ch The pteridine structure is a key component of tetrahydrobiopterin (B1682763) (BH4), a natural and essential cofactor for NOS. Therefore, synthetic pteridine derivatives are logical candidates for designing NOS inhibitors. dntb.gov.ua Research has focused on creating pteridine-based inhibitors as potential therapeutic agents by modifying the core structure. researchgate.netdntb.gov.ua For example, the introduction of a lipophilic decyl chain to create 4-(decyloxy)this compound alters the compound's properties, which is a common strategy in developing enzyme inhibitors. conicet.gov.arcuny.edu

DNA Topoisomerase I Inhibition

Certain this compound derivatives have demonstrated notable activity as inhibitors of DNA Topoisomerase I. These enzymes are crucial for managing DNA topology during replication and transcription. oup.com A study identified that several lipophilic pterin derivatives, including 4-(Decyloxy)this compound, were effective at inhibiting human Topoisomerase I activity. aqa.org.ar In a separate investigation focused on bacterial enzymes, a high-throughput screening identified a this compound derivative that enhances the DNA cleavage activity of bacterial type IA topoisomerase, suggesting a potential pathway for developing novel antibacterial agents. oup.com

| Compound Name | Target Enzyme | Observed Effect |

| 4-(Decyloxy)this compound | Human Topoisomerase I | Inhibition of enzyme activity. aqa.org.ar |

| 2-Amino-3-decylpteridin-4(3H)-one | Human Topoisomerase I | Inhibition of enzyme activity. aqa.org.ar |

| 10-Methoxy-N,N,4-trimethyl-5,6-dihydro-4H-indolo[3,2,1-de]this compound | Bacterial Type IA Topoisomerase I | Enhances DNA cleavage activity. oup.com |

Aldose Reductase Inhibition

This compound derivatives have been investigated as inhibitors of aldose reductase. This enzyme is implicated in the development of diabetic complications. A specific class of derivatives, pterin-7-carboxamides, has been identified as a new group of aldose reductase inhibitors, highlighting the therapeutic potential of the pterin scaffold in targeting this enzyme. researchgate.net

Methionine Synthase Inhibition

The pteridine scaffold is a promising starting point for the development of methionine synthase inhibitors. researchgate.netresearchgate.net Methionine synthase is a vital enzyme in cellular metabolism, and its inhibition is a target for certain therapeutic interventions. Pterin derivatives, particularly those with substitutions at the 7-position, have been explored for this purpose. researchgate.netresearchgate.net The structural relationship of pterins to natural folates, which are substrates for enzymes in one-carbon metabolism, makes them suitable candidates for designing competitive inhibitors. researchgate.net

Xanthine (B1682287) Oxidase Inhibition

Pteridine derivatives have been investigated for their ability to inhibit xanthine oxidase, an enzyme that plays a crucial role in purine (B94841) metabolism and is a key target in the management of hyperuricemia and gout. ijrpr.comresearchgate.net Studies have shown that certain pteridine derivatives can effectively inhibit this enzyme.

Research has revealed that the aromaticity of the pteridine ring and the absence of a substituent at the 7-position are important structural features for inhibitory activity. researchgate.netnih.gov In one study, out of 27 pteridine derivatives tested, 13 demonstrated concentration-dependent inhibition of xanthine oxidase, with IC50 values (the concentration required for 50% inhibition) ranging from less than 0.1 to over 100 microM. researchgate.netnih.gov The types of inhibition observed were competitive, noncompetitive, and mixed-type, depending on the substrate used. researchgate.netnih.gov

Notably, most of the active inhibitors were aromatic compounds, while only one of the nine reduced derivatives showed inhibitory effects. researchgate.netnih.gov Allopurinol, a known xanthine oxidase inhibitor, was used as a reference in these studies and effectively inhibited all oxidations mediated by this enzyme. nih.govebi.ac.uk Furthermore, specific derivatives like 4-chloro-6,7-dimethylpteridine (B11771052) and 2-amino-3-pyrazinecarboxylic acid have also been identified as inhibitors of rat liver xanthine oxidase. nih.govebi.ac.uk

Table 1: this compound Derivatives and their Xanthine Oxidase Inhibition

| Compound/Derivative | Key Findings | Inhibition Type | IC50 Values | Reference |

|---|---|---|---|---|

| Various Aromatic Pteridines | 12 out of 18 tested aromatic compounds showed inhibitory activity. | Competitive, Noncompetitive, Mixed | <0.1 to >100 µM | researchgate.netnih.gov |

| 4-chloro-6,7-dimethylpteridine | Inhibited rat liver xanthine oxidase. | Not Specified | Not Specified | nih.govebi.ac.uk |

| 2-amino-3-pyrazinecarboxylic acid | Inhibited xanthine oxidase. | Not Specified | Not Specified | nih.govebi.ac.uk |

| Reduced Pteridine Derivatives | Only 1 out of 9 tested reduced derivatives showed inhibitory activity. | Not Specified | Not Specified | researchgate.netnih.gov |

Adenosine (B11128) Kinase Inhibition

Adenosine kinase (ADK) is a key enzyme in the regulation of adenosine levels, a purine nucleoside with important physiological functions. frontiersin.orgresearchgate.net Inhibition of ADK can increase adenosine concentrations, leading to therapeutic effects in conditions like pain and inflammation. acs.org Pteridine derivatives have emerged as a class of non-nucleoside adenosine kinase inhibitors. ijrpr.comacs.org

Research has led to the synthesis and pharmacological evaluation of pteridine-based adenosine kinase inhibitors. ijrpr.com These compounds, which lack the ribose or cyclopentane (B165970) rings found in nucleoside inhibitors, often feature pyrimidine (B1678525) or pyridyl pyrimidine nuclei. frontiersin.org Studies have demonstrated that these non-nucleoside inhibitors can effectively alleviate pain and inflammation in animal models. frontiersin.org The development of these inhibitors is significant as it offers an alternative to nucleoside-based inhibitors, which can have limitations such as short plasma half-lives and poor bioavailability. researchgate.net

Table 2: this compound Derivatives and their Adenosine Kinase Inhibition

| Compound Class | Key Findings | Therapeutic Effect | Reference |

|---|---|---|---|

| Pteridine-based inhibitors | Synthesized and evaluated for pharmacological activity. | Potential for pain and inflammation relief. | ijrpr.comacs.org |

| Non-nucleoside ADK inhibitors | Constructed on pyrimidine or pyridyl pyrimidine nuclei. | Effective in relieving pain and inflammation in animal models. | frontiersin.org |

Anticancer Research Applications

Pteridine derivatives have shown significant promise in the field of oncology, with research focusing on their various mechanisms of action against cancer cells. ijrpr.comglobalresearchonline.net Their structural similarity to naturally occurring folates allows them to interfere with critical cellular processes in rapidly dividing cancer cells. ijrpr.comontosight.ai

Mechanism of Action Studies (e.g., Cell Cycle Arrest, Apoptosis Induction)

A primary mechanism by which pteridine derivatives exert their anticancer effects is through the induction of cell cycle arrest and apoptosis (programmed cell death). orientjchem.org For instance, certain sulfonates of quinazolines, which share structural similarities with pteridines, have been shown to cause a strong cell cycle arrest in the G2/M phase. mdpi.com This mitotic inhibition can be comparable to or even greater than that of established anticancer drugs like paclitaxel. mdpi.com

Furthermore, studies have demonstrated that these compounds can induce apoptosis through both p53-dependent and p53-independent pathways. mdpi.com This is often accompanied by the activation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.comrsc.org For example, one pteridine derivative, compound 7, was found to trigger apoptosis and halt cell growth at the G2/M phase, upregulating BAX and caspase-3 while downregulating Bcl-2. mdpi.com Another study showed that N5-Substituted 6,7-dioxo-6,7-dihydropteridines could stop the G0/G1 phase in the cell cycle and induce apoptosis in a mouse xenograft model. orientjchem.org

Inhibition of Tumor Development and Cytotoxic Effects

Pteridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines and have been shown to inhibit tumor growth in vivo. globalresearchonline.netorientjchem.org For example, 2-Amino-O4-benzyl pteridine derivatives have shown efficacy in reducing tumor growth in animal models. orientjchem.org

In vitro studies have revealed significant cytotoxic activity across multiple cancer cell lines. mdpi.comresearchgate.net For instance, amide derivatives of pteridones showed promising activity against human breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cell lines, with some compounds being more potent than the positive control, Etoposide. globalresearchonline.net Similarly, novel aminopyrimidine-2,4-diones and related pteridines exhibited excellent to good cytotoxic activity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells, with MDA-MB-231 being the most sensitive. mdpi.com One derivative demonstrated an impressive 66% tumor growth inhibition (TGI) at a dose of 60 mg/kg in an in vivo model. globalresearchonline.net

Table 3: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Derivative Class | Cancer Cell Line | Key Findings | IC50 Values | Reference |

|---|---|---|---|---|

| Amide derivatives of pteridones | MCF-7 (breast), A549 (lung), Colo-205 (colon), A2780 (ovarian) | More potent than Etoposide. | Not Specified | globalresearchonline.net |

| Aminopyrimidine-2,4-diones, 6-Arylpteridines | MDA-MB-231 (breast), HT-29 (colorectal), U-937 (renal) | Excellent to good cytotoxic activity. | Compound 7: 0.4 µM (MDA-MB-231), 0.79 µM (HT-29), 1.85 µM (U-937) | mdpi.com |

| 2-Amino-O4-benzyl pteridines | A549 (lung), KB (epithelial), HT29 (adenocarcinoma) | Effective inhibitors of alkyltransferase. | 0.01 to 0.4 µM | orientjchem.org |

| N5-Substituted 6,7-dioxo-6,7-dihydropteridines | MV411 xenograft mice | Inhibited tumor development. | Not Specified | orientjchem.org |

Antineoplastic Activity and Folic Acid Antagonism

The antineoplastic activity of many pteridine derivatives is rooted in their function as folic acid antagonists. ijrpr.comnih.gov Folic acid is essential for the synthesis of nucleic acids and amino acids, and its metabolism is particularly high in rapidly dividing cancer cells. orientjchem.orgnih.gov By mimicking folic acid, these antagonists can bind to and inhibit key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR). ijrpr.comalliedacademies.org

Methotrexate (B535133), a well-known anticancer drug, is a classic example of a pteridine derivative that acts as a folic acid antagonist. ijrpr.comalliedacademies.org It binds to DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step for DNA synthesis, thereby killing cancer cells. ijrpr.com The development of other folic acid antagonists, such as Pralatrexate and Pemetrexed, further highlights the importance of this mechanism in cancer therapy. nih.gov Some nitroso derivatives of substituted pteridines have also been noted for their antagonistic action to folic acid. google.com

Potential in Combination Chemotherapy Regimens

The unique mechanisms of action of pteridine derivatives make them promising candidates for use in combination chemotherapy regimens. ijrpr.com Combining drugs with different targets can enhance efficacy, overcome drug resistance, and potentially reduce side effects.

For example, 2-Amino-O4-benzyl pteridine derivatives have been shown to increase the cytotoxic effect of the conventional chemotherapeutic agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) against various cancer cell lines. orientjchem.org Similarly, Schiff bases derived from pteridines have demonstrated synergistic effects when combined with other chemotherapeutic drugs like cisplatin (B142131) and doxorubicin. mdpi.com The ability of some pteridine derivatives to inhibit multiple targets, such as the dual inhibition of BRD4 and PLK1, also suggests their potential as powerful components of combination therapies. mdpi.com Furthermore, the synergistic activity of pteridine reductase inhibitors with DHFR inhibitors in treating parasitic infections suggests a similar potential for combination strategies in cancer treatment. acs.org

Antiparasitic Activity

This compound derivatives have demonstrated considerable promise as antiparasitic agents, particularly against protozoan parasites responsible for debilitating diseases in humans. Their mechanism of action often involves the targeting of essential metabolic pathways in these organisms, which are distinct from those in their mammalian hosts.

Efficacy Against Leishmania Species (e.g., Leishmania donovani, Leishmania infantum)

Derivatives of this compound have been investigated for their effectiveness against various Leishmania species, the causative agents of leishmaniasis. Research has shown that these compounds can inhibit the growth of the parasite. For instance, within a project aimed at developing new medicines for trypanosomatidic infections, 19 compounds, including pteridine derivatives, were found to be active against L. infantum. europa.eu Another study focused on the structure-based optimization of piperidine-pteridine derivatives as potent inhibitors of Leishmania pteridine reductase (PTR1). acs.org This work represents a significant step in identifying effective antileishmanial agents. acs.org

Some research has explored the efficacy of these compounds against different life stages of the parasite. One study identified a compound, 7-(4-chlorobenzyl)-3-methyl-4-(4-trifluoromethyl-phenyl)-3,4,6,7,8,9-hexahydro-pyrimido[1,2-a]pyrimidin-2-one (compound 7), which was significantly more active against the amastigote stage of L. donovani (IC₅₀ = 3 μM) compared to the promastigote stage (IC₅₀ = 29 μM). asm.org The inhibition of pteridine reductase 1 (PTR1) is a key mechanism for the antileishmanial activity of these compounds. asm.orgmdpi.comfrontiersin.orgpsu.edu

Table 1: Antileishmanial Activity of this compound Derivatives

| Compound | Species | Target | IC₅₀/Activity | Reference |

|---|---|---|---|---|

| Compound 7 | L. donovani (amastigotes) | PTR1 | 3 μM | asm.org |

| Compound 7 | L. donovani (promastigotes) | PTR1 | 29 μM | asm.org |

| 19 Compounds | L. infantum | Not specified | Active | europa.eu |

| Piperidine-pteridine derivatives | Leishmania spp. | PTR1 | Potent inhibitors | acs.org |

Efficacy Against Trypanosoma Species (e.g., Trypanosoma brucei) for African Sleeping Sickness

This compound derivatives have also been evaluated for their activity against Trypanosoma brucei, the parasite responsible for African Sleeping Sickness. nih.gov A significant number of pteridine derivatives have shown activity against T. brucei. europa.eu For example, one research project identified 122 pteridine compounds that were active against this parasite. europa.eu

Specific derivatives have been synthesized and tested for their inhibitory effects on T. brucei pteridine reductase 1 (TbPTR1), a crucial enzyme for the parasite's survival. nih.govacs.org One compound, NMT-C0131, demonstrated a picomolar concentration inhibition of the PTR1 enzyme and an EC₅₀ of 0.5 µM against T. brucei. europa.eu Another study identified two scaffold II compounds, 11 and 13, which were lethal to the parasites, albeit with modest ED₅₀ values of 274 ± 7.5 and 123 ± 3.3 μM, respectively. nih.govacs.org Furthermore, the 2-amino-benzo[d]thiazole derivative, 4c, was identified as a potent and selective anti-trypanocidal agent with an EC₅₀ of 7.0 µM. sci-hub.se

Table 2: Antitrypanosomal Activity of this compound Derivatives

| Compound | Species | Target | EC₅₀/ED₅₀/IC₅₀ | Reference |

|---|---|---|---|---|

| NMT-C0131 | T. brucei | TbPTR1 | 0.5 µM (EC₅₀) | europa.eu |

| Compound 11 | T. brucei (BSF) | TbPTR1 | 274 ± 7.5 μM (ED₅₀) | nih.govacs.org |

| Compound 13 | T. brucei (BSF) | TbPTR1 | 123 ± 3.3 μM (ED₅₀) | nih.govacs.org |

| Compound 4c | T. brucei | Not specified | 7.0 µM (EC₅₀) | sci-hub.se |

| 122 Compounds | T. brucei | Not specified | Active | europa.eu |

Role in Overcoming Antifolate Drug Resistance via PTR1 Bypass

A significant challenge in treating trypanosomatidic infections is the development of resistance to conventional antifolate drugs, which target dihydrofolate reductase (DHFR). nih.govacs.org These parasites can overcome the inhibition of DHFR through a metabolic bypass mechanism involving pteridine reductase 1 (PTR1). nih.govacs.orgresearchgate.net PTR1 is capable of reducing pterins and folates, thus compensating for the DHFR inhibition and rendering antifolate drugs less effective. nih.govacs.orgresearchgate.net

The overexpression of the gene encoding PTR1 is a known mechanism of antifolate resistance in these parasites. acs.orgresearchgate.net Since PTR1 is absent in mammalian hosts, it presents an attractive target for developing selective antiparasitic drugs. researchgate.net Inhibitors of PTR1 can circumvent this resistance mechanism, making them valuable candidates for new therapeutic strategies. nih.govacs.orgresearchgate.net

Synergistic Effects with Dihydrofolate Reductase (DHFR) Inhibitors

Given the role of PTR1 in bypassing DHFR inhibition, a promising therapeutic approach is the combination of PTR1 inhibitors with traditional DHFR inhibitors. nih.govacs.org This dual-target strategy aims to block both the primary folate pathway and the salvage pathway, potentially leading to a synergistic antiparasitic effect. nih.govacs.org

Research has demonstrated the potential of this combination therapy. For instance, a synergistic effect was observed when a PTR1 inhibitor, compound 13, was combined with the DHFR inhibitor methotrexate (MTX) against T. brucei. nih.govacs.org Similarly, the antiparasitic activity of MTX against T. brucei was potentiated when used in combination with 2-amino-benzo[d]thiazole derivatives that inhibit TbPTR1. sci-hub.se In Leishmania, a synergistic effect was observed for compound 5b when used in combination with the DHFR inhibitor pyrimethamine. acs.orgresearchgate.net These findings highlight the potential of combination therapy to enhance efficacy and combat drug resistance. nih.govacs.org

Antiviral Activity Research

In addition to their antiparasitic properties, this compound derivatives have been explored for their potential as antiviral agents. The emergence of new viral threats has spurred research into novel chemical scaffolds that can inhibit viral replication.

Inhibition of Viral Replication Mechanisms (e.g., SARS-CoV-2 Protease Inhibition)

Recent research has focused on the potential of pteridine derivatives to inhibit key viral enzymes, such as the proteases of SARS-CoV-2, the causative agent of COVID-19. The SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro) are essential for viral replication, making them attractive targets for antiviral drug development. nih.govfrontiersin.org

Screening of compound libraries has identified pteridine-based molecules as potential inhibitors of these proteases. For example, a study identified 2,3,4,10-tetrahydro-7,10-dimethyl-2,4-dioxobenzo(g)pteridine as a substance with potential activity against SARS-CoV-2. nih.gov Other small molecule derivatives have also shown inhibitory activity against SARS-CoV-2 PLpro and antiviral activity in cell-based assays. nih.gov While research in this area is ongoing, these initial findings suggest that this compound derivatives could serve as a scaffold for the development of novel antiviral therapies.

Broad-Spectrum Antiviral Potential

Pteridine derivatives have been investigated for their potential as broad-spectrum antiviral agents. ontosight.ai Their structural analogy to purines allows them to interfere with viral nucleic acid synthesis and other essential enzymatic processes. Research has shown that certain pteridine derivatives exhibit promising activity against a variety of viruses. researchgate.netglobalresearchonline.net While the primary focus has often been on jejich anticancer and anti-inflammatory properties, the antiviral potential of this compound derivatives remains a significant area of research. ontosight.aiontosight.ai The mechanism of action is often attributed to the inhibition of viral enzymes crucial for replication. ijrpr.com

Antioxidant and Radical Scavenging Properties

A notable feature of this compound derivatives is their significant antioxidant and radical-scavenging activity. nih.govijfmr.com Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, including inflammation, cancer, and atherosclerosis. nih.govtandfonline.com Pteridine derivatives can act as scavengers of free radicals, thereby mitigating oxidative stress. researchgate.net

A study on N-substituted 2,4-diaminopteridines demonstrated that many of these compounds exhibit potent lipid antioxidant properties. nih.govtandfonline.com Their ability to scavenge hydroxyl radicals was also highlighted, with the majority showing superior activity compared to the reference compound Trolox. nih.gov The antioxidant capacity of these derivatives is influenced by their substitution patterns, with certain functional groups enhancing their radical-scavenging efficacy. researchgate.net

Table 1: Antioxidant Activity of Selected this compound Derivatives

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| N-substituted 2,4-diaminopteridines | Linoleic acid peroxidation | Potent lipid antioxidant properties | nih.govtandfonline.com |

| 5c, 9, 13, 18e, 18g, 22, and 24 | Linoleic acid peroxidation | Potent radical-scavenging activity (18g most potent with IC50 = 0.1 μM) | nih.govtandfonline.com |

| 5a, 10b, and 18g | Hydroxyl radical scavenging | Strong inhibition of dimethyl sulfoxide (B87167) oxidation | nih.gov |

| Pteridine derivatives | DPPH radical scavenging | Excellent antioxidant and radical scavenging abilities | ijfmr.com |

Anti-inflammatory Mechanisms and Therapeutic Implications

The anti-inflammatory properties of this compound derivatives are closely linked to their antioxidant activities and their ability to modulate various inflammatory pathways. nih.govnih.gov Chronic inflammation is a key factor in many diseases, and agents that can target multiple aspects of the inflammatory cascade are of great therapeutic interest. researchgate.nettandfonline.com